molecular formula C34H56N2O27 B15290562 NeuAc(a2-8)NeuAc(a2-3)Gal(b1-4)aldehydo-Glc CAS No. 38598-36-6

NeuAc(a2-8)NeuAc(a2-3)Gal(b1-4)aldehydo-Glc

Cat. No.: B15290562
CAS No.: 38598-36-6
M. Wt: 924.8 g/mol
InChI Key: MQZCSQZIUQOHCH-VRYNHTRWSA-N
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Description

NeuAc(α2-8)NeuAc(α2-3)Gal(β1-4)aldehydo-Glc is a disialylated oligosaccharide characterized by a terminal aldehyde group on the glucose (Glc) residue. This structure features two sialic acid (NeuAc) residues in an α2-8 and α2-3 linkage to galactose (Gal), followed by a β1-4 linkage to aldehydo-Glc. Its unique aldehyde modification distinguishes it from canonical gangliosides like GD3 and GT1b, which typically terminate in ceramide or other lipid moieties .

Properties

CAS No.

38598-36-6

Molecular Formula

C34H56N2O27

Molecular Weight

924.8 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C34H56N2O27/c1-10(42)35-19-12(44)3-33(31(54)55,61-27(19)22(50)15(47)6-38)60-18(9-41)24(52)28-20(36-11(2)43)13(45)4-34(62-28,32(56)57)63-29-23(51)17(8-40)58-30(25(29)53)59-26(16(48)7-39)21(49)14(46)5-37/h5,12-30,38-41,44-53H,3-4,6-9H2,1-2H3,(H,35,42)(H,36,43)(H,54,55)(H,56,57)/t12-,13-,14-,15+,16+,17+,18+,19+,20+,21+,22+,23-,24+,25+,26+,27+,28+,29-,30-,33+,34-/m0/s1

InChI Key

MQZCSQZIUQOHCH-VRYNHTRWSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O[C@@]2(C[C@@H]([C@H]([C@@H](O2)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)(C(=O)O)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)OC2(CC(C(C(O2)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)(C(=O)O)OC3C(C(OC(C3O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NeuAc(a2-8)NeuAc(a2-3)Gal(b1-4)aldehydo-Glc involves multiple steps, starting from the individual monosaccharides. The key steps include glycosylation reactions to form the glycosidic bonds between the monosaccharide units. The reaction conditions typically involve the use of glycosyl donors and acceptors, along with catalysts such as Lewis acids .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis, where specific glycosyltransferases are used to catalyze the formation of glycosidic bonds. This method is advantageous due to its high specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions

NeuAc(a2-8)NeuAc(a2-3)Gal(b1-4)aldehydo-Glc can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

NeuAc(a2-8)NeuAc(a2-3)Gal(b1-4)aldehydo-Glc has several scientific research applications:

Mechanism of Action

The mechanism of action of NeuAc(a2-8)NeuAc(a2-3)Gal(b1-4)aldehydo-Glc involves its interaction with specific receptors on the cell surface. These interactions can trigger various signaling pathways, leading to changes in cellular functions. The molecular targets include sialic acid-binding immunoglobulin-like lectins (Siglecs) and other glycan-binding proteins .

Comparison with Similar Compounds

Comparison with GD3 (NeuAc(α2-8)NeuAc(α2-3)Gal(β1-4)Glcβ1-Ceramide)

  • Structural Differences :
    • GD3 contains a ceramide-linked Glc (Glcβ1-Cer), whereas the target compound replaces ceramide with an aldehydo-Glc group.
    • The aldehyde group in the target compound enhances reactivity in chemical conjugations (e.g., hydrazide-based coupling), unlike GD3’s lipid anchor .
  • Functional Differences :
    • GD3 is a disialoganglioside critical for cell signaling and apoptosis, while the aldehydo-Glc variant may serve as a synthetic intermediate for glycan arrays or probes .
    • Both bind to the tetanus toxin C fragment, but GD3’s ceramide moiety stabilizes membrane interactions, whereas the aldehydo-Glc form exhibits higher solubility in aqueous systems .

Comparison with GM3 (NeuAc(α2-3)Gal(β1-4)Glcβ1-Ceramide)

  • Structural Differences :
    • GM3 has only one NeuAc residue (α2-3-linked) and lacks the α2-8-linked NeuAc and aldehydo-Glc modifications .
  • Functional Differences: GM3 is a monosialoganglioside involved in cell adhesion and viral entry (e.g., influenza virus binding to α2-3-linked NeuAc). The target compound’s additional NeuAc(α2-8) linkage may enhance multivalent binding to lectins or toxins . In competitive binding assays, GM3 shows weaker affinity for the tetanus toxin C fragment compared to the target compound and GD3 .

Comparison with GT1b (NeuAc(α2-8)NeuAc(α2-3)Gal(β1-3)GalNAc(β1-4)[NeuAc(α2-3)]Gal(β1-4)Glcβ1-Ceramide)

  • Structural Differences :
    • GT1b is a trisialoganglioside with an additional Gal(β1-3)GalNAc branch and a third NeuAc residue .
  • Functional Differences :
    • GT1b’s branched structure enables high-affinity interactions with myelin-associated glycoprotein (MAG), critical for neuronal integrity. The target compound’s linear structure lacks this branching, limiting its role in neural systems .
    • Both compounds bind to pathogens (e.g., Clostridium tetani), but GT1b’s complexity confers broader biological roles in neurodevelopment .

Key Research Findings

Comparative Data Table

Compound Sialic Acid Linkages Terminal Group Key Functions Binding Partners
NeuAc(α2-8)NeuAc(α2-3)Gal(β1-4)aldehydo-Glc α2-8, α2-3 Aldehydo-Glc Glycan arrays, toxin probes Tetanus toxin C fragment
GD3 α2-8, α2-3 Glcβ1-Ceramide Apoptosis, cell signaling MAG, tetanus toxin
GM3 α2-3 Glcβ1-Ceramide Viral entry (influenza) Hemagglutinin
GT1b α2-8, α2-3, α2-3 Glcβ1-Ceramide Neuronal integrity MAG, pathogens
CAS 62469-99-2 None (fucosylated) Aldehydo-Glc Bacterial adhesion studies P. aeruginosa

Biological Activity

NeuAc(a2-8)NeuAc(a2-3)Gal(b1-4)aldehydo-Glc, a complex sialylated glycan, is notable for its biological activities and implications in various physiological and pathological processes. This compound consists of multiple sialic acid (Neu5Ac) residues linked to galactose and glucose, forming a structure that can influence cellular interactions, immune responses, and microbial pathogenesis.

1. Role in Cell Interactions

Sialic acids, including Neu5Ac, are critical in mediating cell-cell interactions and signaling pathways. The specific linkage of NeuAc residues (α2-8 and α2-3) influences the binding affinity of various proteins and pathogens to host cells. For instance:

  • Toxin Binding : Studies have shown that the binding of tetanus toxin is facilitated by the presence of NeuAc residues, which play a crucial role in the toxin's ability to enter neuronal cells .

2. Immune Modulation

Sialylated glycans like this compound are known to modulate immune responses:

  • Inhibition of Immune Recognition : Sialic acids can inhibit the recognition of glycoproteins by immune cells, thus providing a mechanism for tumor cells to evade immune surveillance. This has been observed in various cancer types where increased sialylation correlates with poor prognosis .

3. Pathogen Interaction

The biological activity of this compound extends to its role in pathogen-host interactions:

  • Bacterial Adhesion : Certain bacteria utilize sialic acids to enhance their adhesion to host tissues. For instance, group B Streptococcus employs sialic acid O-acetylation to modulate its surface polysaccharides, affecting its virulence .

Case Studies

  • Cancer Cell Studies : Research indicates that sialic acid supplementation in nutrient-deprived cancer cells enhances their surface glycosylation without significantly contributing to energy metabolism. This suggests a dual role where sialic acids maintain glycan biosynthesis while also potentially influencing tumor progression .
  • Neuronal Development : In vertebrate neural development, polysialic acid formed from Neu5Ac is critical for neuronal plasticity and cell migration during brain development . The structural characteristics of Neu5Ac linkages influence these processes.

Data Table: Biological Activities

Biological ActivityDescriptionReferences
Toxin BindingFacilitates binding of tetanus toxin to neuronal cells
Immune EvasionModulates immune recognition, allowing tumors to evade detection
Bacterial AdhesionEnhances adhesion of pathogens like group B Streptococcus
Neuronal PlasticityCritical for neuronal development and cell migration

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